molecular formula C48H61NO14 B601053 Cabazitaxel Impurity (Oxazolidine Protected) CAS No. 1373171-12-0

Cabazitaxel Impurity (Oxazolidine Protected)

カタログ番号: B601053
CAS番号: 1373171-12-0
分子量: 876.02
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cabazitaxel Impurity (Oxazolidine Protected) is an impurity of Cabazitaxel, a novel semi-synthetic taxane with antitumor activity used for the treatment of castration-resistant prostate cancer . It is a clear colourless to pale yellow or brownish yellow solution . The molecular formula is C48H61NO14 and the molecular weight is 876.0 .


Synthesis Analysis

Cabazitaxel was identified from a screen for taxanes with improved pharmacologic properties, including a low affinity for MDR proteins . Structurally, it is a dimethoxy derivative of docetaxel .


Molecular Structure Analysis

The molecular structure of Cabazitaxel Impurity (Oxazolidine Protected) is complex, with multiple functional groups and chiral centers . It is a dimethoxy derivative of docetaxel .


Chemical Reactions Analysis

Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death . It exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel .


Physical and Chemical Properties Analysis

Cabazitaxel showed linear pharmacokinetics and a terminal elimination half-life comparable with that of docetaxel . The molecular formula is C48H61NO14 and the molecular weight is 876.0 .

科学的研究の応用

  • Impurity Characterization and Formation in Cabazitaxel : Cabazitaxel, known for its anti-tumor activities, particularly in ovarian, lung, breast, and gynecological cancers, has different process and degradation impurities. Understanding these impurities is crucial for ensuring drug quality and safety. The study by (Wang et al., 2014) focused on isolating and identifying cabazitaxel impurities, as well as investigating their formation mechanisms.

  • Analytical Methods for Impurity Analysis : Developing robust methods for impurity analysis is critical in pharmaceutical research. (Li et al., 2015) and (Mohan et al., 2017) developed and validated stability-indicating high-performance liquid chromatographic (HPLC) methods for analyzing cabazitaxel impurities.

  • Drug Delivery Systems for Cabazitaxel : The development of novel drug delivery systems for cabazitaxel is an active area of research. (Sun et al., 2018) reviewed clinical-stage approaches for taxane formulation and recent efforts in developing new delivery systems for cabazitaxel.

  • Metabolic Phenotyping for Cabazitaxel Dosing : Individualized dosing strategies are important for optimizing drug efficacy and safety. (Janssen et al., 2017) investigated the use of metabolic phenotyping for better individualized cabazitaxel dosing in prostate cancer treatment.

  • Pharmacokinetics and Antitumor Activity : Understanding the pharmacokinetics and antitumor activity of cabazitaxel is crucial. (Vrignaud et al., 2013) and (Bouchet & Galmarini, 2010) explored the antitumor activity and pharmacokinetic properties of cabazitaxel, highlighting its potential in overcoming taxane resistance.

  • Radiotherapy Enhancement : Investigating cabazitaxel's role in enhancing radiotherapy is an emerging area of research. (Neshasteh-Riz et al., 2018) studied the potential of cabazitaxel as a radiosensitizer against glioblastoma cells.

作用機序

Target of Action

Cabazitaxel primarily targets microtubules in cancer cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in cell division. By targeting these structures, Cabazitaxel can interfere with cell division and thus inhibit the growth of cancer cells .

Mode of Action

Cabazitaxel works by stabilizing microtubules and preventing their disassembly . This stabilization leads to the arrest of cell division at the metaphase-anaphase transition, ultimately leading to cell death . Unlike other taxanes, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier .

Biochemical Pathways

The primary biochemical pathway affected by Cabazitaxel is the cell cycle. By stabilizing microtubules, Cabazitaxel prevents the normal functioning of the mitotic spindle, an essential component for cell division. This disruption leads to cell cycle arrest and triggers programmed cell death, or apoptosis .

Pharmacokinetics

Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable to that of docetaxel . Its ability to penetrate the blood-brain barrier suggests it may have better bioavailability in the central nervous system compared to other taxanes .

Result of Action

The primary result of Cabazitaxel’s action is the induction of cell death in cancer cells. By interfering with cell division, Cabazitaxel can effectively inhibit the growth of cancer cells and reduce the size of tumors . It has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .

Action Environment

The efficacy and stability of Cabazitaxel can be influenced by various environmental factors. For instance, the presence of P-gp in the body can affect the drug’s ability to reach its target. Cabazitaxel’s low affinity for p-gp allows it to overcome this potential barrier . Other factors, such as the patient’s overall health, the presence of other medications, and specific genetic factors, can also influence the drug’s action.

Safety and Hazards

Cabazitaxel is considered hazardous by the 2012 OSHA Hazard Communication Standard . The dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support . It should be handled in accordance with good occupational hygiene, safety and laboratory practices .

将来の方向性

Cabazitaxel showed manageable safety profile, objective responses, and evidence of clinical benefit in patients with malignancies resistant to other taxanes, including prostate and breast cancer . Early clinical studies and the phase III TROPIC trial showed the importance of cabazitaxel in mHRPC . Further analysis of its safety, efficacy, and pharmacologic profiles emerging from the early and ongoing trials will be key in its further development .

生化学分析

Biochemical Properties

Cabazitaxel Impurity (Oxazolidine Protected) likely shares similar biochemical properties with Cabazitaxel. Cabazitaxel is a taxoid synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree . As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death .

Cellular Effects

Cabazitaxel Impurity (Oxazolidine Protected) may exhibit similar cellular effects as Cabazitaxel. Cabazitaxel has shown excellent antitumor activity in a broad spectrum of docetaxel-sensitive tumor xenografts . It was also active against tumors with innate or acquired resistance to docetaxel .

Molecular Mechanism

The molecular mechanism of Cabazitaxel Impurity (Oxazolidine Protected) is likely similar to that of Cabazitaxel. Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase–anaphase transition, leading ultimately to cell death .

Temporal Effects in Laboratory Settings

Cabazitaxel has shown potent in vitro and in vivo activity against a range of docetaxel-sensitive and -resistant tumor cell lines .

Dosage Effects in Animal Models

Cabazitaxel showed linear pharmacokinetics and a terminal elimination half-life comparable with that of docetaxel .

Metabolic Pathways

Cabazitaxel is known to be involved in two main metabolic pathways, accounting for a significant portion of the dose excreted in humans, dogs, and mice .

Transport and Distribution

Due to its low affinity for the P-glycoprotein (P-gp) efflux pump, Cabazitaxel can more readily penetrate the blood–brain barrier compared to other taxanes like paclitaxel and docetaxel .

Subcellular Localization

Cabazitaxel, due to its ability to stabilize microtubules, is likely to be found in regions of the cell where microtubules are abundant .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cabazitaxel Impurity (Oxazolidine Protected) involves the protection of the hydroxyl group present in the 3'-position of the taxane ring using an oxazolidine ring. This protected intermediate can then be used for further chemical modifications to synthesize the desired impurity.", "Starting Materials": [ "10-deacetylbaccatin III", "Ethyl glyoxylate", "Triethylamine", "Methanol", "Hydrogen chloride gas", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the 3'-hydroxyl group of 10-deacetylbaccatin III with ethyl glyoxylate and triethylamine in methanol to form the oxazolidine protected intermediate.", "Step 2: Deprotection of the oxazolidine ring using hydrogen chloride gas in methanol to obtain the desired Cabazitaxel Impurity (Oxazolidine Protected).", "Step 3: Purification of the product using column chromatography with a mixture of sodium bicarbonate, sodium chloride, and water as the eluent." ] }

CAS番号

1373171-12-0

分子式

C48H61NO14

分子量

876.02

純度

> 95%

数量

Milligrams-Grams

同義語

(4S,5R)-2,2-Dimethyl-4-phenyl-3,5-oxazolidinedicarboxylic Acid 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cycl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。